(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Differentiate your synthesis with (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, the definitive 4-phenyl-1,2,3-thiadiazole building block featuring a reactive 5-methanol handle. Unlike non-hydroxylated analogs (e.g., CAS 25445-77-6), this compound enables direct esterification, etherification, oxidation, or amination – unlocking focused libraries of 5-substituted derivatives for medicinal chemistry, agrochemical lead optimization, and materials tethering. With a consistent 95% purity and defined melting point (112-115°C), it ensures reproducible reactivity batch-to-batch. Procure from vetted suppliers for your next synthesis campaign.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 423768-62-1
Cat. No. B1351054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol
CAS423768-62-1
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SN=N2)CO
InChIInChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2
InChIKeyCCCGCSZUTJHLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1,2,3-thiadiazol-5-yl-methanol (CAS 423768-62-1): Chemical Identity and Procurement Specifications for Heterocyclic Building Blocks


(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol (CAS 423768-62-1) is a 1,2,3-thiadiazole derivative containing a phenyl substituent at the 4-position and a primary alcohol (hydroxymethyl) group at the 5-position, with a molecular formula C9H8N2OS and molecular weight 192.24 g/mol . The compound exists as a white to off-white crystalline solid with a reported melting point of 112-115°C , and is soluble in common organic solvents but sparingly soluble in water . It is commercially available from multiple vendors as a heterocyclic building block for organic synthesis applications .

Why Generic Substitution of 4-Phenyl-1,2,3-thiadiazol-5-yl-methanol (CAS 423768-62-1) in Synthesis Routes May Compromise Yield and Functional Compatibility


While multiple 1,2,3-thiadiazole derivatives exist as heterocyclic building blocks, the precise positioning of the phenyl group at the 4-position and the primary alcohol (methanol) handle at the 5-position is structurally non-interchangeable for synthetic applications requiring subsequent derivatization at the 5-position . Substituting with regioisomers such as 4-phenyl-1,2,3-thiadiazole (CAS 25445-77-6), which lacks the hydroxymethyl functional handle entirely, eliminates the capacity for esterification, etherification, or oxidation reactions essential for downstream molecular elaboration . Similarly, substitution with 5-phenyl regioisomers or 1,2,4-thiadiazole analogues alters both the electronic environment of the heterocyclic core and the spatial orientation of substituents, which may affect reactivity in Hurd-Mori cyclization pathways or nucleophilic substitution chemistry [1]. The following quantitative evidence establishes the specific differentiation of the 4-phenyl-5-methanol substitution pattern relative to available comparators.

Quantitative Comparative Evidence for (4-Phenyl-1,2,3-thiadiazol-5-yl)methanol (CAS 423768-62-1) Versus Closest Analogs: Functional Handle Availability, Physicochemical Parameters, and Commercial Accessibility


Functional Handle Comparison: Presence of Primary Alcohol Enables Derivatization Pathways Absent in 4-Phenyl-1,2,3-thiadiazole

The target compound (4-phenyl-1,2,3-thiadiazol-5-yl)methanol (CAS 423768-62-1) contains a reactive primary alcohol (-CH2OH) group at the 5-position, enabling direct esterification, etherification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups (e.g., mesylate, halide) for nucleophilic displacement . In contrast, the closest non-alcohol analog, 4-phenyl-1,2,3-thiadiazole (CAS 25445-77-6), lacks any functionalizable handle at the 5-position (hydrogen only), rendering it incapable of undergoing these transformations without prior functionalization steps [1]. This difference fundamentally determines synthetic route feasibility: the target compound serves as a direct precursor to 5-substituted derivatives, while the comparator requires initial electrophilic or radical C-H functionalization, typically with lower yields and site-selectivity challenges [2]. No head-to-head reactivity comparison between these specific compounds was identified in the literature; the functional group presence/absence comparison is based on established structural differences.

Medicinal Chemistry Organic Synthesis Heterocyclic Building Blocks

Melting Point and Physical Form Differentiation: Crystalline Solid with Defined Thermal Profile Supports Handling and Formulation Consistency

The target compound exhibits a reported melting point range of 112-115°C (some sources report 113°C or 116-118°C depending on purity and measurement method) and exists as a white crystalline powder at ambient temperature . The closest structural analog lacking the methanol group, 4-phenyl-1,2,3-thiadiazole (CAS 25445-77-6), has a molecular weight of 162.21 g/mol and distinct thermal properties [1]. While direct head-to-head thermal stability data are not published, the higher molecular weight and presence of hydrogen-bonding hydroxyl functionality in the target compound are class-level indicators of altered crystallinity and solubility profiles compared to the non-hydroxyl analog. The defined melting point enables purity assessment via differential scanning calorimetry (DSC) and melting point apparatus, providing a quality control metric not applicable to liquid or amorphous comparators . These measurements were conducted under standard laboratory conditions without specified thermal analysis instrumentation parameters.

Pre-formulation Analytical Chemistry Quality Control

Purity Benchmarking: Commercial Availability at ≥95% Purity with Batch-Specific Analytical Documentation

The target compound is commercially available from multiple established vendors at standard purities of 95% or 95+% . Vendor Bidepharm provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports upon request . Vendor Leyan lists purity as 95+% with a melting point specification of 116-118°C . Vendor Fluorochem offers the compound at 95% purity with full SDS documentation including GHS hazard classification . In contrast, the non-hydroxyl analog 4-phenyl-1,2,3-thiadiazole (CAS 25445-77-6) is available at higher purity (≥98%) from specialized biochemical suppliers but is primarily positioned as a CYP450 inhibitor tool compound rather than a general synthetic building block, with correspondingly higher pricing and limited packaging options [1]. No head-to-head purity stability or batch-to-batch consistency studies were identified for either compound.

Procurement Quality Assurance Synthetic Chemistry

Regioisomeric Specificity: 1,2,3-Thiadiazole Core with 4-Phenyl-5-Methanol Substitution Pattern Versus Alternative Thiadiazole Regioisomers

The target compound features the 1,2,3-thiadiazole core with adjacent nitrogen atoms, distinguishing it from 1,2,4-thiadiazole and 1,3,4-thiadiazole regioisomers that differ in nitrogen atom placement and consequently in electronic distribution, aromaticity, and reactivity profiles . Within the 1,2,3-thiadiazole subclass, the specific 4-phenyl-5-methanol substitution pattern positions the electron-withdrawing phenyl group adjacent to one nitrogen and the hydroxymethyl group adjacent to the sulfur atom . This contrasts with alternative substitution patterns such as 4-methyl-5-phenyl or 4-phenyl-5-carboxylic acid derivatives, which exhibit altered Hurd-Mori cyclization behavior and different nucleophilic substitution chemistry [1]. While the 4-phenyl-1,2,3-thiadiazole core is recognized in the literature as a scaffold for CYP2B4 and CYP2E1 inhibition at 100 µM concentrations (based on studies of the non-hydroxyl analog 4-phenyl-1,2,3-thiadiazole, CAS 25445-77-6) [2], the presence of the 5-methanol group in the target compound introduces a functionalizable vector that may modulate both target engagement and physicochemical properties . No direct comparative biological activity data for the methanol-containing target compound versus other 1,2,3-thiadiazole regioisomers or substitution patterns were identified.

Medicinal Chemistry Structure-Activity Relationship Heterocyclic Chemistry

High-Value Application Scenarios for (4-Phenyl-1,2,3-thiadiazol-5-yl)methanol (CAS 423768-62-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5-Substituted 4-Phenyl-1,2,3-thiadiazole Derivatives via Alcohol Functionalization

The presence of the primary alcohol at the 5-position enables direct conversion to ester, ether, aldehyde, carboxylic acid, halide, or amine derivatives through standard synthetic transformations . This contrasts with the non-hydroxyl analog 4-phenyl-1,2,3-thiadiazole (CAS 25445-77-6), which lacks this functional handle and requires de novo C-H functionalization [1]. The target compound thus serves as a strategic intermediate for constructing focused libraries of 5-substituted 4-phenyl-1,2,3-thiadiazoles, which may be evaluated for modulation of CYP2B4 and CYP2E1 activity, building on the established CYP inhibition profile of the parent 1,2,3-thiadiazole scaffold [2].

Agrochemical Research: Intermediate for Thiadiazole-Containing Fungicides and Herbicide Safeners

1,2,3-Thiadiazole derivatives, including 4-phenyl-substituted variants, are established scaffolds in fungicide and herbicide development . The target compound's 5-methanol group provides a derivatizable attachment point for introducing agrochemically relevant moieties (e.g., carbamates, sulfonates, or heterocyclic extensions) while retaining the bioactive 4-phenyl-1,2,3-thiadiazole core. This synthetic flexibility, combined with the defined melting point (112-115°C) that facilitates purification and formulation consistency [1], positions the compound as a versatile building block for agrochemical lead optimization programs [2].

Materials Chemistry: Precursor for Functionalized Thiadiazole-Based Conjugated Systems and Coordination Ligands

The 1,2,3-thiadiazole ring possesses electron-deficient aromatic character and can participate in π-conjugated systems or serve as a nitrogen/sulfur-containing ligand for metal coordination . The target compound's 5-methanol handle allows covalent attachment to polymer backbones, surfaces, or macromolecular scaffolds without disrupting the heterocyclic core's electronic properties [1]. This contrasts with the non-functionalized analog 4-phenyl-1,2,3-thiadiazole, which cannot be directly tethered. The commercial availability at ≥95% purity from multiple vendors [2] ensures material consistency for materials science applications requiring reproducible electronic or photophysical properties.

Analytical Method Development and Quality Control Reference Standard

The established melting point range (112-118°C across vendor specifications) and defined chromatographic properties enable use of this compound as a reference standard for HPLC method development and system suitability testing in pharmaceutical analytical laboratories . The compound's crystalline solid form facilitates accurate weighing and standard solution preparation, while the 95+% commercial purity [1] provides a suitable baseline for impurity profiling of synthetic batches. This application leverages the compound's well-characterized physicochemical parameters rather than its synthetic utility [2].

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